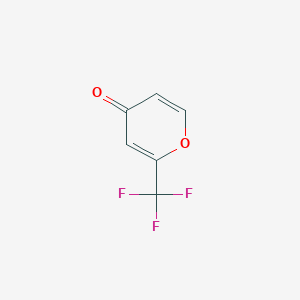

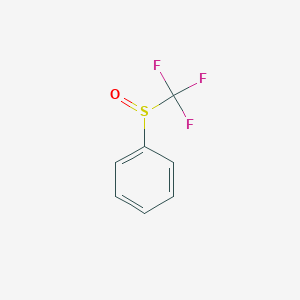

2-(trifluoromethyl)-4H-pyran-4-one

Overview

Description

Synthesis Analysis

Several synthetic methods exist for preparing this compound. One approach involves the condensation of diamines or amino (thio)phenols with in situ generated trifluoroacetonitrile (CF3CN) to form the desired product . The reaction proceeds via nucleophilic addition of CF3CN to the amino group of the diamine derivatives, followed by intramolecular cyclization.

Scientific Research Applications

Agrochemical Industry

2-(Trifluoromethyl)-4H-pyran-4-one: derivatives, such as trifluoromethylpyridines (TFMP), play a significant role in the agrochemical industry. They are primarily used for the protection of crops from pests. The introduction of TFMP derivatives has led to the development of over 20 new agrochemicals that have acquired ISO common names .

Pharmaceutical Industry

In the pharmaceutical sector, TFMP derivatives are incorporated into active ingredients. Their unique physicochemical properties contribute to the biological activities of various drugs. Currently, five pharmaceutical products containing the TFMP moiety have been approved for the market, with many more undergoing clinical trials .

Veterinary Medicine

The veterinary industry also benefits from the applications of TFMP derivatives. Two veterinary products containing this moiety have been granted market approval, indicating their importance in animal health products .

Organic Synthesis

2-(Trifluoromethyl)-4H-pyran-4-one: is used in organic synthesis, particularly in the preparation of aminopyridines through amination reactions. It serves as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .

Dye Development

Anthraquinones, which can be derived from 2-(trifluoromethyl)-4H-pyran-4-one , are a class of organic compounds with applications in dye development. The trifluoromethyl group can alter light absorption properties, making these compounds potential candidates for new dye materials.

Molecular Topology

This compound is utilized in constructing molecular topologies. It has been shown to participate in the formation of homometallic and heterometallic molecular squares, demonstrating its role in creating complex molecular structures .

Mechanism of Action

Target of Action

Similar compounds with a trifluoromethyl group have been reported to target various enzymes and receptors

Mode of Action

Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The trifluoromethyl group may enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, such as those involved in cell proliferation and apoptosis

Pharmacokinetics

The trifluoromethyl group is known to enhance the metabolic stability of compounds, which may improve the bioavailability of 2-(trifluoromethyl)-4h-pyran-4-one .

Result of Action

Similar compounds have been reported to exhibit various biological activities, such as antiproliferative effects

properties

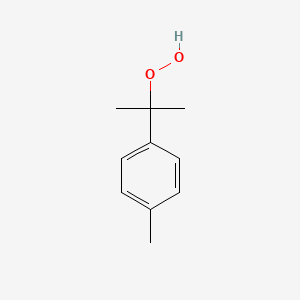

IUPAC Name |

2-(trifluoromethyl)pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2/c7-6(8,9)5-3-4(10)1-2-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHCSARTLMMHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=CC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445979 | |

| Record name | 2-(trifluoromethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(trifluoromethyl)-4H-pyran-4-one | |

CAS RN |

204516-31-4 | |

| Record name | 2-(trifluoromethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)

![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1600303.png)

![1-Oxaspiro[2.4]heptane-2-methanol](/img/structure/B1600311.png)